Chemical structure and properties of 2-amino-N-(5-bromo-2-methylphenyl)acetamide
Chemical structure and properties of 2-amino-N-(5-bromo-2-methylphenyl)acetamide
An In-depth Technical Guide to 2-amino-N-(5-bromo-2-methylphenyl)acetamide: Synthesis, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
Date: February 14, 2026
Abstract
This technical guide provides a comprehensive analysis of 2-amino-N-(5-bromo-2-methylphenyl)acetamide, a compound of interest within the broader class of N-substituted acetamides. While this specific molecule is not extensively documented in current literature, this paper will extrapolate its chemical and pharmacological profile based on established principles and data from analogous structures. We will delve into its chemical architecture, propose a robust synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its potential as a lead compound in drug discovery. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel chemical entities.
Introduction: The Promise of N-Substituted Acetamides
The N-substituted acetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of this moiety allows for fine-tuning of physicochemical properties and biological activity through targeted substitutions. This adaptability has led to the development of drugs with diverse applications, including anticonvulsants, anti-inflammatory agents, and enzyme inhibitors.
This guide focuses on the specific derivative, 2-amino-N-(5-bromo-2-methylphenyl)acetamide. The strategic placement of a bromine atom, a methyl group, and an amino group on the phenylacetamide core suggests a molecule with unique electronic and steric properties, potentially leading to novel pharmacological activities. The purpose of this document is to provide a detailed theoretical and practical framework for the synthesis, characterization, and potential application of this compound, thereby laying the groundwork for future empirical investigation.
Chemical Structure and Predicted Properties
The foundational step in evaluating a novel compound is a thorough understanding of its structure and predicted properties. These predictions, derived from computational models, provide essential guidance for experimental design and interpretation.
Molecular Structure and Identifiers
The chemical structure of 2-amino-N-(5-bromo-2-methylphenyl)acetamide is depicted below in both 2D and 3D representations.
(A) 2D Structure
(B) 3D Conformer
Table 1: Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₉H₁₁BrN₂O[1] |
| IUPAC Name | 2-amino-N-(5-bromo-2-methylphenyl)acetamide |
| SMILES | CC1=C(C=C(C=C1)Br)NC(=O)CN[1] |
| InChI | InChI=1S/C9H11BrN2O/c1-6-2-3-7(10)4-8(6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13)[1] |
| InChIKey | QUDOYGLLTNTPSV-UHFFFAOYSA-N[1] |
Predicted Physicochemical Properties
The following properties have been predicted using computational models based on the compound's structure. Such predictions are invaluable for anticipating a compound's behavior in biological systems and for designing appropriate experimental conditions.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Scientific Rationale and Implication |
| Monoisotopic Mass | 242.00548 Da[1] | The precise mass is crucial for mass spectrometry analysis, enabling accurate identification of the compound. |
| XlogP | 1.0[1] | This value suggests a moderate lipophilicity, which is often a favorable characteristic for drug candidates, as it can influence absorption and distribution. |
| Hydrogen Bond Donors | 2 | The two amine groups can act as hydrogen bond donors, facilitating interactions with biological targets such as proteins. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors, further contributing to potential binding interactions. |
| Rotatable Bond Count | 3 | The number of rotatable bonds influences the conformational flexibility of the molecule, which can impact its binding affinity to a target. |
Predicted Spectroscopic Profile
While experimental spectra are the gold standard for structural elucidation, predicted spectra provide a valuable reference for what to expect during characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the methylene protons of the acetamide group, and the protons of the two amino groups. The aromatic protons will likely appear as multiplets in the range of 6.5-7.5 ppm. The methyl protons should present as a singlet around 2.2-2.5 ppm. The methylene protons adjacent to the carbonyl group will likely be a singlet around 3.5-4.0 ppm, while the terminal amino protons will also be a singlet, the chemical shift of which will be concentration and solvent dependent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon. The carbonyl carbon will be the most downfield signal, typically in the range of 165-175 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands. Strong absorbances around 3300-3400 cm⁻¹ would correspond to the N-H stretching of the primary amine and the amide. A strong C=O stretch for the amide group should be visible around 1650-1680 cm⁻¹. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C-Br stretching will be observed in the fingerprint region.
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Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) will be observed. Common fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the aminoacetyl group.
Proposed Synthesis and Purification
A robust and reproducible synthetic route is paramount for the further investigation of any novel compound. The following two-step synthesis is proposed for 2-amino-N-(5-bromo-2-methylphenyl)acetamide, based on well-established amidation and nucleophilic substitution reactions.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-chloro-N-(5-bromo-2-methylphenyl)acetamide (Intermediate)
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Reaction Setup: To a solution of 5-bromo-2-methylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a mild base such as triethylamine or pyridine (1.1 eq). The reaction mixture is cooled to 0 °C in an ice bath.
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Rationale: The use of an aprotic solvent prevents unwanted side reactions with the highly reactive acyl chloride. The base is necessary to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation. Cooling the reaction mixture helps to control the exothermic nature of the acylation.
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Addition of Acylating Agent: 2-Chloroacetyl chloride (1.05 eq) is added dropwise to the cooled solution over a period of 15-20 minutes with vigorous stirring.
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Rationale: Dropwise addition prevents a rapid temperature increase and potential side reactions.
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Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
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Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate.
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Rationale: The acid wash removes any unreacted base, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water. Drying the organic layer is essential before solvent removal.
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Step 2: Synthesis of 2-amino-N-(5-bromo-2-methylphenyl)acetamide (Final Product)
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Reaction Setup: The crude 2-chloro-N-(5-bromo-2-methylphenyl)acetamide from Step 1 is dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF). A large excess of aqueous ammonia (e.g., 28-30% solution, >10 eq) is added to the solution in a sealed pressure vessel.
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Rationale: A large excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. A sealed vessel is used to contain the volatile ammonia and allow the reaction to be heated if necessary.
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Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for 12-24 hours. The reaction progress is monitored by TLC.
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Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water to remove excess ammonia and ammonium salts. The organic layer is dried and concentrated. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Rationale: Purification is crucial to remove any unreacted starting material, byproducts, and residual reagents to obtain the final compound in high purity for subsequent biological testing.
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Predicted Pharmacological Profile and Mechanism of Action
The structural motifs present in 2-amino-N-(5-bromo-2-methylphenyl)acetamide suggest several potential avenues for pharmacological activity. Substituted acetamides are known to interact with a variety of biological targets.
Potential Therapeutic Targets
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Kinase Inhibition: The N-phenylacetamide core is a common feature in many kinase inhibitors. The amino group could form key hydrogen bonds within the ATP-binding pocket of a kinase, while the substituted phenyl ring could occupy a hydrophobic pocket.
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GPCR Ligands: The overall structure may allow it to act as a ligand for G-protein coupled receptors (GPCRs), potentially as an agonist or antagonist, depending on the specific receptor.
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Enzyme Inhibition: The compound could act as an inhibitor for other classes of enzymes, such as proteases or histone deacetylases, where the various functional groups can engage in specific binding interactions.
Hypothetical Mechanism of Action: Kinase Inhibition
As a plausible hypothesis, we propose that 2-amino-N-(5-bromo-2-methylphenyl)acetamide could function as a Type I kinase inhibitor, competing with ATP for binding to the active site of a protein kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
In this model, the compound would bind to the ATP-binding site of a "Downstream Kinase," preventing the phosphorylation of its "Substrate Protein" and thereby inhibiting the downstream "Cellular Response." Experimental validation through kinase profiling assays would be necessary to confirm this hypothesis.
Applications in Drug Discovery and Research
Given its predicted profile, 2-amino-N-(5-bromo-2-methylphenyl)acetamide represents a valuable starting point for a drug discovery program.
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Lead Compound for Oncology: If the kinase inhibition hypothesis holds true, this compound could be developed as an anticancer agent, particularly if it shows selectivity for kinases that are overactive in certain cancers.
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Probe for Chemical Biology: The compound could be used as a chemical probe to study the function of its target protein in cellular pathways.
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Fragment for Fragment-Based Drug Design: The substituted phenylacetamide core could serve as a fragment for the design of more potent and selective inhibitors.
Safety and Handling
As with any novel chemical, 2-amino-N-(5-bromo-2-methylphenyl)acetamide should be handled with care. Based on its structural components, the following precautions are recommended.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Toxicity: Aromatic amines and brominated aromatic compounds can be toxic and may be absorbed through the skin.[2][3] Direct contact should be avoided. Some aromatic amines are known or suspected carcinogens.[2]
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Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
While 2-amino-N-(5-bromo-2-methylphenyl)acetamide is a compound for which specific experimental data is not yet widely available, this in-depth guide provides a solid foundation for its future exploration. By leveraging our understanding of related chemical structures and reaction mechanisms, we have proposed a viable synthetic route, predicted its key physicochemical and spectroscopic properties, and outlined its potential as a pharmacologically active agent. The hypotheses presented herein offer a clear roadmap for the experimental work required to fully characterize this promising molecule and unlock its potential in the field of drug discovery.
References
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PubChem. 2-amino-n-(5-bromo-2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
